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p-Tert-octylphenol phenol formaldehyde

rubber compounding vulcanization chemistry tackifier selection

p-Tert-octylphenol phenol formaldehyde (CAS 26678-93-3), also designated as octylphenol-formaldehyde tackifying resin or TXN-203 resin, is a thermoplastic alkylphenol-formaldehyde novolak resin produced by acid-catalyzed polycondensation of p-tert-octylphenol with formaldehyde. The resin is characterized by an average molecular weight range of 900–1200 g/mol, a relative density of 1.04, and a softening point spanning 85–110 °C (grade-dependent) with an acid value of 25–60 mg KOH/g.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Cat. No. B8496797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tert-octylphenol phenol formaldehyde
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C=C1)O
InChIInChI=1S/C14H22O.C6H6O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;7-6-4-2-1-3-5-6;1-2/h6-9,15H,10H2,1-5H3;1-5,7H;1H2
InChIKeyLCFXEDHCUSTZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tert-Octylphenol Phenol Formaldehyde Resin: Core Specifications for Industrial Procurement


p-Tert-octylphenol phenol formaldehyde (CAS 26678-93-3), also designated as octylphenol-formaldehyde tackifying resin or TXN-203 resin, is a thermoplastic alkylphenol-formaldehyde novolak resin produced by acid-catalyzed polycondensation of p-tert-octylphenol with formaldehyde . The resin is characterized by an average molecular weight range of 900–1200 g/mol, a relative density of 1.04, and a softening point spanning 85–110 °C (grade-dependent) with an acid value of 25–60 mg KOH/g [1]. It is supplied as light-yellow to amber brittle flakes or granules, is soluble in toluene, acetone, ethyl acetate, and other organic solvents but insoluble in water, and is reported to be odorless and non-toxic [1].

Why p-Tert-Octylphenol Phenol Formaldehyde Cannot Be Simply Replaced by Other Alkylphenol Tackifiers


Within the alkylphenol-formaldehyde resin family, the length and branching of the para-alkyl substituent directly govern compatibility with non-polar rubbers, tack retention under humid-heat aging, and interference with vulcanization chemistry [1]. p-tert-Octylphenol formaldehyde resin occupies a distinct performance niche: its C8 tert-octyl chain provides deeper interdiffusion with polyisoprene and polybutadiene matrices than the shorter C4 tert-butyl analog, while its novolak architecture (hydroxymethyl content ≤ 1.0%) renders it non-thermally reactive, unlike resol-type butylphenol resins that contain 8–11 % reactive methylol groups and can alter cure kinetics [2]. Conversely, p-tert-octylphenol acetylene resin (Koresin-type) offers superior long-term tack retention but requires high-temperature, high-pressure acetylene-based synthesis, incurring higher cost and safety constraints [3]. These structural and reactivity differences mean that direct one-to-one substitution without reformulation typically leads to either inadequate green tack, compromised cured mechanical properties, or altered processing windows.

Quantitative Differentiation Evidence: p-Tert-Octylphenol Phenol Formaldehyde vs. Closest Analogs


Non-Thermal Reactivity vs. Heat-Reactive p-tert-Butylphenol Formaldehyde Resol Resins

p-Tert-octylphenol formaldehyde resin is manufactured as a non-heat-reactive novolak: the para-tert-octyl group occupies the reactive position, preventing methylol group formation and ensuring no chemical reaction occurs at rubber curing temperatures . In contrast, heat-reactive p-tert-butylphenol formaldehyde resol resins (e.g., 2402 resin, SP-1045 grade) contain 8.0–11.0 % methylol (–CH₂OH) content that participates in crosslinking during vulcanization, thereby altering cure kinetics and final network architecture . The octylphenol novolak's hydroxymethyl content is specified at ≤ 1.0 % across all commercial grades (TXN-203 I/II/III), ensuring minimal cure interference [1].

rubber compounding vulcanization chemistry tackifier selection

Broad Softening Point Window Enables Multi-Grade Formulation Flexibility vs. Narrow-Range p-tert-Butylphenol Resins

Commercial p-tert-octylphenol formaldehyde resins are manufactured in three distinct softening-point grades (TXN-203 I: 86–90 °C; II: 91–99 °C; III: 100–108 °C), collectively spanning 85–135 °C across the product family [1]. In comparison, p-tert-butylphenol formaldehyde tackifying resins (e.g., 1560 Super grade) exhibit a narrower and higher softening-point range of 126–140 °C . The octylphenol resin's lower minimum softening point (85 °C vs. 126 °C) permits incorporation into rubber compounds at reduced mixing temperatures, decreasing energy consumption and minimizing risk of scorch in heat-sensitive formulations.

processing window softening point rubber compounding

Molecular Weight Distribution Control for Predictable Tack Performance

Systematic variation of the phenol-to-formaldehyde molar ratio during synthesis enables precise tuning of molecular weight and polydispersity. Liu et al. (2017) demonstrated that at a fixed p-tert-octylphenol:formaldehyde ratio, a resin with weight-average molecular weight (Mw) of 1050 g/mol, a softening point of 93.1 °C, and a relatively narrow molecular weight distribution could be reproducibly obtained [1]. Independent studies on autohesion established that an optimum number-average molecular weight (Mn) of approximately 2095 g/mol exists for t-octylphenol-formaldehyde resin to confer maximum autohesion (tack) to rubber compounds [2]. This molecular weight–performance relationship provides a rational basis for selecting or specifying resin grades beyond simple softening-point criteria.

molecular weight distribution autohesion resin characterization

Intermolecular Interaction Energy with Rubber: Tetramer–Decamer Oligomers Exceed −40 kcal/mol

Molecular mechanics and dynamics simulations of p-t-octylphenol formaldehyde resin interacting with cis-1,4-polyisoprene and cis-1,4-polybutadiene revealed that the resin adopts a conformation in which hydroxyl groups cluster centrally via intramolecular hydrogen bonding while tert-octyl groups extend outward to interdigitate with rubber chains [1]. The calculated interaction energies between one resin molecule and two rubber molecules are greater than −20 kcal/mol for dimer and trimer oligomers, but fall below −40 kcal/mol for tetramer through decamer species, indicating that resin oligomers of four or more repeat units provide substantially stronger non-bond interactions that underpin tack performance [1].

molecular simulation tack mechanism interaction energy

Peel Strength Quantification and Mooney Viscosity Reduction in Rubber Compounds

Addition of 2–10 phr of p-tert-octylphenol formaldehyde resin (203 resin) to rubber compounds reduces Mooney viscosity—improving processability—and yields a peel strength of ≥ 2.5 MPa for self-adhesion of unvulcanized rubber plies [1]. By comparison, petroleum-based C5/C9 hydrocarbon tackifier resins achieve a peel strength increase of approximately 30% over the base compound at similar loading, but the octylphenolic resin delivers a higher absolute adhesion level owing to specific hydrogen-bonding and alkyl-chain interdiffusion mechanisms [1]. The resin is also documented to provide excellent initial adhesiveness, storage adhesiveness, and heat-humidity adhesiveness [2].

peel strength Mooney viscosity processing aid

Optimal Application Scenarios for p-Tert-Octylphenol Phenol Formaldehyde Based on Comparative Evidence


All-Steel Radial Tire Ply and Sidewall Compounds Requiring Non-Interfering Tackification

In all-steel radial tire manufacturing, green (unvulcanized) ply and sidewall compounds require high building tack to maintain component alignment before molding, yet the tackifier must not alter the sulfur-cure kinetics that determine final tire performance. p-Tert-octylphenol formaldehyde resin at 2–10 phr delivers peel strength ≥ 2.5 MPa while its ≤ 1.0 % hydroxymethyl content ensures non-reactivity during vulcanization, avoiding the cure-rate acceleration caused by resol-type butylphenol resins with 8–11 % methylol groups [1]. The multi-grade softening-point options (86–108 °C) allow formulators to match the resin grade to specific mixing and calendering temperature profiles [2].

Synthetic Rubber Conveyor Belts and Hoses with Extended Storage-Tack Requirements

Conveyor belt and hose compounds based on SBR, BR, or EPDM require retention of building tack over extended storage periods between calendering and assembly. The octylphenol formaldehyde resin's longer C8 alkyl chain provides deeper interdiffusion with non-polar elastomer matrices than C4-butyl analogs, enhancing storage tack retention . While p-tert-octylphenol acetylene resin (Koresin) offers even longer tack retention, its high-temperature/high-pressure acetylene-based production raises cost and safety concerns, making the octylphenol formaldehyde resin the preferred cost-performance compromise for standard industrial rubber goods [1].

Butyl Rubber Curing Bladders and Pharmaceutical Stoppers Using Heat-Reactive Octylphenolic Grades

For butyl rubber (IIR) curing bladders, tire retreading envelopes, and pharmaceutical bottle stoppers, the heat-reactive octylphenol-formaldehyde grade SP-1045 (methylol content 8.0–11.0 %, softening point 80–95 °C) is specifically designed as a resin cure system, producing vulcanizates with outstanding resistance to high heat and compression set when combined with halogen and zinc donors . This application exploits the same octylphenol-formaldehyde backbone but leverages the resol variant's reactive methylol groups for crosslinking, illustrating the breadth of the chemistry platform accessible through grade selection.

Oil-Soluble Phenolic Resins for Printing Inks and Electrical Insulating Varnishes

The oil solubility imparted by the para-tert-octyl substituent enables the resin to be used as a key component in oleoresinous varnishes for printing inks, cable insulation coatings, and electrical insulating materials . Compared with rosin-modified phenolic resins, oil-soluble pure octylphenolic resins offer superior chemical resistance, yellowing resistance, and weather resistance, making them suitable for high-durability coating applications [1].

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